molecular formula C10H5F4NO B1314726 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL CAS No. 328956-08-7

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

Cat. No.: B1314726
CAS No.: 328956-08-7
M. Wt: 231.15 g/mol
InChI Key: WUFRBOSKPZUGIS-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (CAS 328956-08-7) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. As a quinoline derivative substituted with both fluorine and trifluoromethyl groups, this compound offers unique electronic and steric properties that can enhance the metabolic stability, bioavailability, and binding affinity of target molecules . Fluorinated quinolines are privileged scaffolds in pharmaceutical development. While specific biological data for this isomer is not widely published, closely related analogs have demonstrated substantial research value. For instance, the 4-hydroxy-2-(trifluoromethyl)quinoline structural motif is a recognized precursor for synthesizing potent and selective antitubercular agents . Furthermore, similar compounds serve as key intermediates in the development of antiplasmodial agents for malaria research . The presence of multiple functional groups on the quinoline core allows for facile synthetic modification. The hydroxyl group at the 2-position is amenable to nucleophilic substitution reactions, enabling the exploration of diverse chemical space . Researchers utilize this compound as a versatile precursor for constructing more complex molecular architectures, including thioquinolines and other fused heterocyclic systems, to probe biological mechanisms and identify new therapeutic candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFRBOSKPZUGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471761
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-08-7
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information

Synthesis Pathways

Multi-Step Synthesis

This method involves two primary steps that utilize hydrolysis and acid treatment to form the target compound.

Step 1: Hydrolysis Reaction
  • Reagents : Water (H$$_2$$O)
  • Conditions : Reaction is carried out at 130°C for 6 hours.
  • Yield : Approximately 82%.
Step 2: Acid Treatment
  • Reagents : Concentrated sulfuric acid (H$$2$$SO$$4$$, 96%)
  • Conditions : The reaction is performed at 90°C for approximately 50 minutes.
  • Yield : Approximately 92%.

This multi-step reaction provides a high overall yield and is commonly referenced in organic chemistry literature.

Tautomerization-Based Synthesis

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL can exist in tautomeric forms, such as quinolone derivatives. The hydroxyl group (-OH) can be converted into a ketone (-C=O), facilitating further reactions:

  • Example: Thiolation using phosphorus pentasulfide in pyridine to synthesize thioquinolines.

Nucleophilic Substitution

The hydroxyl group in the compound undergoes nucleophilic substitution reactions to form derivatives used in antiplasmodial agents:

  • Reagents : Specific nucleophiles depending on the target product.
  • This method is particularly useful for synthesizing biologically active compounds.

Schiff Base Formation

Starting from a precursor like 6-fluoro-2-hydroxyquinoline derivatives, Schiff bases can be synthesized:

  • Reacting with substituted anilines in ethanol under reflux conditions.
  • Monitoring the reaction via thin-layer chromatography (TLC).
  • Yielding solid products upon cooling, which are purified through recrystallization.

Reaction Conditions and Optimization

Step Reagent(s) Conditions Yield (%) Notes
1 H$$_2$$O 130°C, 6 hours ~82 Initial hydrolysis step.
2 H$$2$$SO$$4$$ 90°C, ~50 minutes ~92 Acid treatment to finalize synthesis.
- Phosphorus pentasulfide + pyridine Standard thiolation conditions - Converts hydroxyl group to thioquinoline.
- Substituted anilines + ethanol Reflux, ~30 minutes ~88 Schiff base synthesis; monitored by TLC.

Applications of Preparation Methods

The synthesis of this compound and its derivatives has been optimized for:

  • Development of antitubercular agents.
  • Antiplasmodial drug discovery.
  • Use as fluorinated building blocks in medicinal chemistry.

These methods ensure high purity (>98%) and reproducibility, making the compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of key proteins involved in bacterial or viral replication .

Comparison with Similar Compounds

Research Findings and Trends

  • Metabolic Stability: Fluorination at position 6 significantly improves metabolic resistance compared to non-fluorinated or chlorinated derivatives, as shown in pharmacokinetic studies .
  • Solubility Trade-offs: While the hydroxyl group enhances water solubility in some analogs (e.g., 4-(trifluoromethyl)quinolin-2-ol), trifluoromethyl groups increase lipophilicity, necessitating formulation optimizations .
  • Emerging Derivatives : Ethyl esters (e.g., CAS 1116339-58-2) and pyrimidine hybrids (e.g., CAS 2241594-48-7) are under investigation for expanded bioactivity .

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial, anticancer, and antimalarial properties. The unique trifluoromethyl group and the hydroxyl moiety at the 2-position of the quinoline ring contribute to its diverse pharmacological profile. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H6F4N2O\text{C}_{11}\text{H}_{6}\text{F}_4\text{N}_2\text{O}

This compound features a quinoline core with a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position, enhancing its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. Notably, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Activity

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
Chloramphenicol50Staphylococcus aureus
Ampicillin25Staphylococcus aureus

The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of chloramphenicol, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, one derivative showed potent anti-proliferative effects against various cancer cell lines.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundHeLa0.01
K5620.08
PC30.49

These findings indicate that this compound can effectively target cancer cells, potentially through mechanisms involving microtubule disruption .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively researched. Compounds similar to this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Table 3: Antimalarial Activity

CompoundEC50 (nM)Strain
This compound<100Plasmodium falciparum
UCF501<50Plasmodium falciparum

The introduction of fluorinated groups has been linked to enhanced antiplasmodial activity, making these compounds valuable in malaria treatment strategies .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antibacterial Mechanism : The compound likely inhibits bacterial DNA gyrase, which is crucial for DNA replication.
  • Anticancer Mechanism : It may act as a microtubule-targeting agent, disrupting mitotic spindle formation during cell division.
  • Antimalarial Mechanism : The inhibition of heme polymerization in malaria parasites is another proposed mechanism.

Case Studies

Several studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activities:

  • Study on Antibacterial Efficacy : A series of trifluoromethylated quinolone-hydantoin hybrids were synthesized and evaluated for their antibacterial properties. The study highlighted that smaller substituents at specific positions on the quinolone ring significantly improved activity against S. aureus .
  • Anticancer Research : A recent investigation into various derivatives showed that modifications at the C6 position substantially influenced anticancer efficacy across different cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization reactions of fluorinated precursors. For example, Liu and Lue (2001) described regioselective synthesis of 4-fluoroalkyl-2-quinolinols using Friedländer annulation or Gould-Jacobs cyclization under acidic conditions . Key factors include temperature control (80–120°C), solvent choice (e.g., polyphosphoric acid or acetic acid), and stoichiometric ratios of fluorinated reagents. Purity (>97%) is achievable via column chromatography or recrystallization, as demonstrated for structurally similar 2-(trifluoromethyl)-4-quinolinol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Resolves fluorine-coupled splitting patterns and confirms substitution patterns on the quinoline ring. For example, the hydroxyl proton at C2 appears as a singlet due to hydrogen bonding .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C10H5F4NO) and detects isotopic patterns from fluorine atoms .
  • FT-IR : Identifies O–H stretching (3200–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Q. How does the fluorine substitution at C6 influence the compound’s solubility and reactivity?

  • Methodology : Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces it in nonpolar solvents. Reactivity studies (e.g., nucleophilic aromatic substitution) show that the C6-fluoro group directs electrophiles to C5 or C7 positions, as observed in related fluorinated quinolines .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the C2 hydroxyl group to enhance bioactivity?

  • Methodology :

  • Etherification : React with alkyl/aryl halides in the presence of NaH or K2CO3 to form ether derivatives. For example, 2-(trifluoromethyl)-4-quinolinol derivatives were alkylated to improve antimicrobial activity .
  • Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) under reflux in ethanol yields imine derivatives, as shown in aminoquinoline analogs .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity enhance binding to hydrophobic pockets .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogs .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields or spectral data?

  • Methodology :

  • Reaction Reproducibility : Standardize solvent purity, catalyst loading, and inert atmosphere (N2/Ar) to minimize variability. For example, Marull et al. (2004) improved 4-trifluoromethylquinolinone yields by optimizing the “Watering Protocol” .
  • Cross-Validation : Compare NMR data with synthesized analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) to confirm peak assignments .

Critical Analysis of Contradictions

  • Yield Discrepancies : Variations in trifluoromethylation efficiency (e.g., 50–78% yields) may arise from differences in catalyst (e.g., CuI vs. Pd) or fluorine source (e.g., CF3COONa vs. Ruppert-Prakash reagent). Cross-referencing protocols from and is recommended.
  • Spectral Interpretation : Conflicting NOE correlations for H3/H5 positions can be resolved via 2D NMR (e.g., COSY, HSQC) and comparison with crystallographic data from analogs .

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